Ezetimibe-13C6 - 438624-68-1

Ezetimibe-13C6

Catalog Number: EVT-1482794
CAS Number: 438624-68-1
Molecular Formula: C₁₈¹³C₆H₂₁F₂NO₃
Molecular Weight: 415.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ezetimibe is classified as a cholesterol absorption inhibitor and is commonly used in combination with statins to enhance lipid-lowering effects. The compound is synthesized from various precursors through complex organic reactions. Ezetimibe-13C6 serves as a valuable tool in research settings, particularly in studies involving drug metabolism and pharmacodynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of ezetimibe-13C6 involves several key steps, starting from specific precursors. According to a patent detailing the synthesis process, the method includes:

  1. Preparation of Intermediate Compounds:
    • The first step involves the reaction of (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl] group with 4-[[(4-fluorophenyl) imine] methyl radical] using trimethylchlorosilane under alkaline conditions. This forms an intermediate compound that is further processed.
  2. Cyclization and Final Product Formation:
    • The intermediate undergoes cyclization using tetrabutylammonium fluoride and titanium tetrachloride as reagents at controlled low temperatures to yield ezetimibe. The process emphasizes controlling temperature and utilizing specific solvents like dichloromethane for optimal yields .
  3. Purification:
    • Post-synthesis, the product is purified through techniques such as thin-layer chromatography and recrystallization to achieve high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

Ezetimibe-13C6 maintains the same molecular structure as ezetimibe but incorporates carbon-13 isotopes into its framework, which can be visualized using nuclear magnetic resonance spectroscopy. The molecular formula for ezetimibe is C24H21F3N2O3, and its structure features:

  • A phenolic ring,
  • A lactam group,
  • A hydroxyl group,
  • A fluorinated side chain.

The presence of carbon-13 allows for enhanced detection capabilities in analytical techniques, aiding in the study of metabolic pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Ezetimibe undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Key Intermediates:
    • The initial reactions involve condensation and protection-deprotection steps that are crucial for constructing the final product. The use of Lewis acids facilitates the formation of carbon-carbon bonds essential for building the complex structure.
  2. Stability Studies:
    • Stability under physiological conditions is assessed through hydrolysis reactions, which help determine how ezetimibe behaves in biological systems, especially regarding its absorption and metabolism .
Mechanism of Action

Process and Data

Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which is responsible for intestinal cholesterol absorption. By blocking this protein, ezetimibe reduces cholesterol uptake from dietary sources, leading to decreased serum cholesterol levels.

The mechanism can be summarized as follows:

  1. Inhibition of Cholesterol Absorption: Ezetimibe binds to NPC1L1 on enterocytes in the intestine.
  2. Reduction in Micelle Formation: This binding prevents cholesterol from being incorporated into micelles, thereby reducing its absorption.
  3. Impact on Lipid Metabolism: The decrease in intestinal cholesterol leads to increased hepatic uptake of low-density lipoprotein cholesterol from circulation, further lowering blood cholesterol levels .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ezetimibe-13C6 exhibits similar physical properties to ezetimibe but with distinct isotopic labeling characteristics:

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify ezetimibe levels in formulations accurately .

Applications

Scientific Uses

Ezetimibe-13C6 is primarily utilized in pharmacokinetic studies to understand better how ezetimibe is metabolized within biological systems. Its applications include:

  • Metabolic Studies: Tracing pathways of drug absorption and distribution.
  • Pharmacodynamics Research: Evaluating the efficacy of ezetimibe in various formulations.
  • Clinical Trials: Assessing safety profiles and interactions with other medications.

The isotope labeling provides a powerful tool for researchers aiming to elucidate complex metabolic interactions involving cholesterol-lowering therapies .

Chemical Identity and Structural Characterization of Ezetimibe-13C6

Isotopic Labeling Strategy in Ezetimibe-¹³C₆ Synthesis

Ezetimibe-¹³C₆ incorporates six carbon-13 (¹³C) atoms at positions corresponding to its two fluorophenyl rings and hydroxyphenyl moiety. This strategic labeling targets aromatic carbons due to their metabolic stability and structural significance. The synthesis employs ¹³C-enriched precursors—typically 4-fluorobenzaldehyde-¹³C₆ or phenol-¹³C₆—in a multistep route mirroring unlabeled ezetimibe production [1] [4]. Key intermediates like (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one are isotopically enriched before ring closure. The ¹³C incorporation exceeds 99% atom purity, confirmed via high-resolution mass spectrometry (HRMS), ensuring minimal natural abundance ¹²C isotopologue interference [4] [6].

Table 1: Isotopic Labeling Pattern in Ezetimibe-¹³C₆

Structural Region¹³C PositionsPrecursor UsedAtom % Excess ¹³C
4-Fluorophenyl (Left)C2, C3, C4, C5, C64-Fluorobenzaldehyde-¹³C₆>99%
4-Fluorophenyl (Right)C2', C3', C4', C5', C6'4-Fluorobenzaldehyde-¹³C₆>99%
4-HydroxyphenylC2'', C3'', C4'', C5'', C6''Phenol-¹³C₆>99%

Molecular Formula and Mass Spectrometric Profiling

The molecular formula of Ezetimibe-¹³C₆ is C₁₈¹³C₆H₂₁F₂NO₃, with a molecular weight of 415.38 g/mol—6.005 Da higher than unlabeled ezetimibe (409.38 g/mol) [4] [6]. HRMS in negative ion mode shows a base peak at m/z 408.1489 [M-H]⁻ for unlabeled ezetimibe, shifting to m/z 414.1542 [M-H]⁻ for Ezetimibe-¹³C₆, consistent with six ¹³C atoms [3] [6]. Fragmentation patterns further validate isotopic integrity:

  • Characteristic fragment ions at m/z 271.1004 (C₁₅H₁₂F₂NO₂⁺) and m/z 267.1019 (C₁₄H₁₂F₂NO⁺) in unlabeled ezetimibe shift to m/z 277.1057 (+6 Da) and m/z 273.1072 (+6 Da) in Ezetimibe-¹³C₆, confirming uniform ¹³C distribution across both fluorophenyl rings [4] [9].

Table 2: Key Mass Spectral Shifts in Ezetimibe-¹³C₆ vs. Unlabeled Ezetimibe

Ion TypeUnlabeled Ezetimibe (m/z)Ezetimibe-¹³C₆ (m/z)Δm/zAssignment
[M-H]⁻408.1489414.1542+6.0053Molecular ion
C₁₅H₁₂F₂NO₂⁺271.1004277.1057+6.0053Loss of C₉H₉O
C₁₄H₁₂F₂NO⁺267.1019273.1072+6.0053Azetidinone ring cleavage

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹³C NMR spectroscopy provides direct evidence of isotopic enrichment. In DMSO-d₆, Ezetimibe-¹³C₆ exhibits six distinct ¹³C resonances at 115–165 ppm, corresponding to the labeled aromatic carbons, while aliphatic carbons (e.g., β-lactam C=O at 167.8 ppm) show no ¹³C-¹³C coupling [3] [8]. Key assignments include:

  • Aromatic Carbons: Peaks at δ 115.2, 116.3 (C2''/C6''), 118.6 (C2/C6), 128.3 (C3/C5), 131.4 (C1), and 162.3 ppm (C4) in unlabeled ezetimibe are absent in Ezetimibe-¹³C₆ due to 99% ¹³C enrichment, replaced by enhanced signals at identical chemical shifts [3].
  • ¹H-¹³C Coupling: In ¹H NMR (DMSO-d₆, 600 MHz), protons attached to ¹³C-labeled carbons exhibit reduced intensity and ¹Jₛₕ coupling (~160 Hz). For example:
  • The doublet for H-2/H-6 (δ 7.11–7.07 ppm, J = 8.1 Hz) splits into a doublet of doublets (J = 8.1 Hz, ¹Jₛₕ = 160 Hz) [3] [8].
  • The phenolic -OH signal (δ 9.49 ppm) broadens due to ¹Jₛₕ coupling to C4-OH.

Comparative Structural Analysis with Unlabeled Ezetimibe

Physicochemical properties of Ezetimibe-¹³C₆ are identical to unlabeled ezetimibe except for mass-dependent phenomena:

  • Chromatographic Behavior: Reverse-phase HPLC shows co-elution of Ezetimibe-¹³C₆ and unlabeled ezetimibe (retention time: 19.2 min on C18 column), confirming identical polarity [8].
  • Vibrational Spectroscopy: FT-IR spectra overlap completely, with key bands at 3,270 cm⁻¹ (O-H stretch), 1,718 cm⁻¹ (β-lactam C=O), and 1,510 cm⁻¹ (aromatic C=C), indicating no isotopic effect on bond vibrations [8].
  • Thermal Properties: Differential scanning calorimetry (DSC) reveals identical melting points (164–166°C) and decomposition profiles, confirming isomorphic crystal structures [8].

Table 3: NMR Chemical Shift Comparison of Key Aromatic Protons

Proton PositionUnlabeled Ezetimibe (δ, ppm)Ezetimibe-¹³C₆ (δ, ppm)Coupling Changes
H-2/H-6 (Ar-F)7.11–7.07 (d, J = 8.1 Hz)7.11–7.07 (dd, J = 8.1, 160 Hz)¹Jₛₕ coupling to ¹³C
H-3/H-5 (Ar-F)7.19–7.16 (m)7.19–7.16 (m, broadened)Vicinal to ¹³C; signal broadening
H-2''/H-6'' (Ar-OH)6.75–6.71 (d, J = 8.4 Hz)6.75–6.71 (dd, J = 8.4, 160 Hz)¹Jₛₕ coupling to ¹³C
4-OH9.49 (s)9.49 (br s)Broadening due to ¹Jₛₕ

Listed Compounds:

  • Ezetimibe-¹³C₆
  • D-Allose-[1,2,3,4,5,6-¹³C₆]
  • Daunorubicin-[¹³C,d₃]
  • D-Fructose-[1-¹³C]
  • N-acetyl-D-[1-¹³C]neuraminic acid

Properties

CAS Number

438624-68-1

Product Name

Ezetimibe-13C6

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one

Molecular Formula

C₁₈¹³C₆H₂₁F₂NO₃

Molecular Weight

415.38

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Synonyms

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl-13C6)-2-azetidinone; Sch-58235-13C6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.